N-(5-chloro-2,4-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of chloro, methoxy, and dimethylphenoxy functional groups attached to an acetamide backbone
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11-5-12(2)7-13(6-11)24-10-18(21)20-15-8-14(19)16(22-3)9-17(15)23-4/h5-9H,10H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWFHUOKFGKHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2,4-dimethoxyaniline and 3,5-dimethylphenol.
Formation of Intermediate: The 3,5-dimethylphenol is reacted with chloroacetyl chloride in the presence of a base like triethylamine to form 2-(3,5-dimethylphenoxy)acetyl chloride.
Coupling Reaction: The intermediate is then coupled with 5-chloro-2,4-dimethoxyaniline in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production methods would typically involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide
- N-(5-bromo-2,4-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide
- N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide
Uniqueness
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with targeted activities or properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
